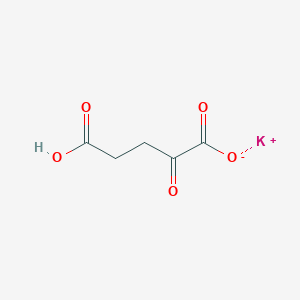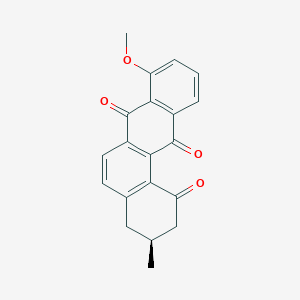![molecular formula C13H11NO2S2 B027733 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde CAS No. 100727-39-7](/img/structure/B27733.png)
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T is a versatile compound that has a wide range of applications in various fields of science, including biochemistry, molecular biology, and neuroscience.
Wirkmechanismus
Thioflavin T binds to amyloid fibrils through a process known as intercalation. The compound inserts itself between the individual protein molecules that make up the fibril, causing a conformational change that results in the emission of a fluorescent signal. This process is specific to amyloid fibrils and does not occur with other types of proteins.
Biochemische Und Physiologische Effekte
Thioflavin T has no known biochemical or physiological effects on living organisms. The compound is non-toxic and does not interact with cellular processes in any significant way. However, it is important to note that 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a fluorescent dye and should be used with caution in experiments involving living cells or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is its high sensitivity and specificity for amyloid fibrils. The compound is able to detect fibrils at very low concentrations, making it a powerful tool for studying the formation and progression of amyloid-related diseases. However, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T has some limitations in lab experiments. For example, the compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is not able to differentiate between different types of amyloid fibrils, which can limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T research. One area of interest is the development of new fluorescent probes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T in diagnostic and therapeutic applications for amyloid-related diseases. Finally, there is a need for more research into the mechanism of action of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T and its interactions with amyloid fibrils.
Synthesemethoden
Thioflavin T is synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of sulfuric acid. The resulting product is then treated with ethyl iodide to form the final compound. The synthesis of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a relatively simple process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Thioflavin T is widely used in scientific research as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. Thioflavin T is able to bind to these fibrils and emit a fluorescent signal, making it a useful tool for studying the formation and progression of these diseases.
Eigenschaften
CAS-Nummer |
100727-39-7 |
|---|---|
Produktname |
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
Molekularformel |
C13H11NO2S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
4-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C13H11NO2S2/c1-2-14-12(16)11(18-13(14)17)7-9-3-5-10(8-15)6-4-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
YBNKADUMLCYNBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
Synonyme |
4-[(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]BENZALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



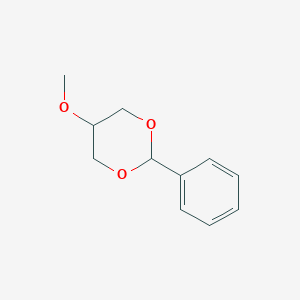
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
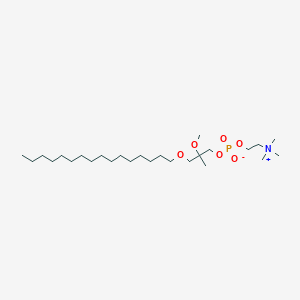
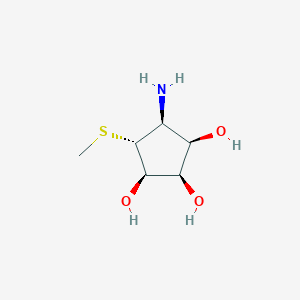
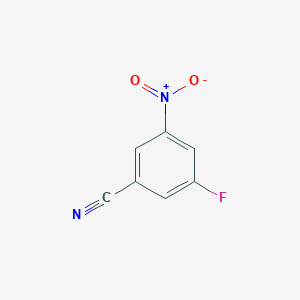


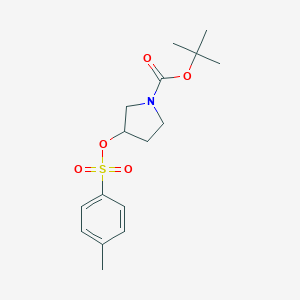
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)


